

# Investigating the Therapeutic Potential of SR-1114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SR-1114** is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the transcriptional coactivator ENL. This technical guide provides an in-depth overview of the therapeutic potential of **SR-1114**, with a focus on its application in acute myeloid leukemia (AML). We detail its mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols for its evaluation. Visualizations of the underlying signaling pathways, experimental workflows, and logical relationships are presented to facilitate a deeper understanding of **SR-1114**'s biological activity and therapeutic promise.

#### Introduction

The transcriptional coactivator ENL is a critical dependency for the survival and proliferation of various cancer cells, particularly in the context of acute myeloid leukemia (AML).[1][2] ENL, through its YEATS domain, recognizes acetylated histone tails and plays a pivotal role in the regulation of oncogenic gene expression programs, including those driven by HOXA9/10, MYB, and MYC.[1][3] The development of small molecules that can effectively target and inhibit such transcriptional regulators represents a promising therapeutic strategy.

**SR-1114** is a novel heterobifunctional molecule that leverages the PROTAC technology to selectively target ENL for degradation.[1] It consists of a ligand that binds to the ENL protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary



complex formation facilitates the ubiquitination and subsequent proteasomal degradation of ENL, leading to the suppression of its downstream oncogenic signaling. This guide will explore the preclinical data supporting the therapeutic potential of **SR-1114**.

#### **Mechanism of Action**

**SR-1114** functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the ENL protein. The process can be summarized in the following steps:

- Ternary Complex Formation: **SR-1114**, with its two distinct ligands, simultaneously binds to the ENL protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5] This brings ENL into close proximity with the E3 ligase machinery.
- Ubiquitination: The CRL4-CRBN complex, now associated with ENL, catalyzes the transfer
  of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the
  surface of ENL.
- Proteasomal Degradation: The polyubiquitinated ENL is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating ENL from the cell.[5]
- Catalytic Cycle: After ENL degradation, SR-1114 is released and can engage another ENL protein and E3 ligase complex, allowing for multiple rounds of degradation with a single molecule of the PROTAC.

This targeted degradation of ENL leads to the downregulation of its target genes, which are crucial for the survival and proliferation of leukemia cells.[1][6]

### **Quantitative Data**

The efficacy of **SR-1114** in inducing the degradation of ENL has been quantified in various AML cell lines. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a PROTAC.



| Cell Line | Cancer Type               | DC50 (nM) | Reference |
|-----------|---------------------------|-----------|-----------|
| MV4;11    | Acute Myeloid<br>Leukemia | 150       | [1][4]    |
| MOLM-13   | Acute Myeloid<br>Leukemia | 311       | [1][4]    |
| OCI/AML-2 | Acute Myeloid<br>Leukemia | 1650      | [1][4]    |

# **Experimental Protocols Cell Culture**

- Cell Lines: MV4;11, MOLM-13, and OCI/AML-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

#### **Western Blotting for ENL Degradation**

- Cell Treatment: Seed cells at a density of 1 x 106 cells/mL and treat with various concentrations of SR-1114 or DMSO as a vehicle control for the desired time points (e.g., 4, 16, 24 hours).
- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody against ENL overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
  detection reagent and an imaging system. Use an antibody against a housekeeping protein
  (e.g., β-actin or GAPDH) as a loading control.

# Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

- Cell Treatment and RNA Extraction: Treat cells with **SR-1114** as described for the Western blot protocol. Extract total RNA using a commercially available RNA isolation kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for ENL target genes (HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta$ Ct method.

#### **Mass Spectrometry-based Proteomics**

- Sample Preparation: Treat cells with **SR-1114** or DMSO. Lyse the cells and digest the proteins into peptides using trypsin.
- Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents.
- LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



 Data Analysis: Identify and quantify the proteins using proteomics software. The relative abundance of proteins across different conditions is determined by the reporter ion intensities from the TMT tags.

# High-Throughput Synthesis of SR-1114 via SuFEx Click Chemistry

The synthesis of **SR-1114** and its analogs can be accelerated using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in a high-throughput format.[1][7][8]

- Reactant Preparation: Prepare stock solutions of an ENL-binding precursor molecule modified with a SuFExable handle (e.g., an iminosulfur oxydifluoride) and a library of linkerthalidomide fragments in a suitable solvent like DMSO.
- Miniaturized Reaction: In a multi-well plate (e.g., 384-well), dispense small volumes of the ENL-binding precursor stock solution.
- Library Addition: Add the linker-thalidomide fragment library to the wells, with each well receiving a unique fragment.
- Reaction Incubation: Allow the reactions to proceed, typically overnight at room temperature.
- Direct-to-Biology Screening: The resulting crude reaction products can often be directly screened in biological assays without the need for purification, significantly accelerating the discovery process.

# Visualizations Signaling Pathway of SR-1114-Mediated ENL Degradation





Click to download full resolution via product page

Caption: SR-1114-mediated degradation of ENL protein.

# **Experimental Workflow for Assessing SR-1114 Activity**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. SuFEx-enabled high-throughput medicinal chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of SR-1114: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12409305#investigating-the-therapeutic-potential-of-sr-1114]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com